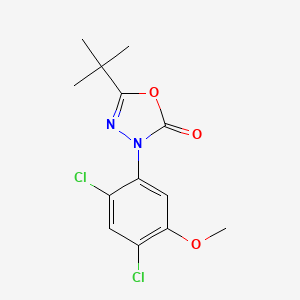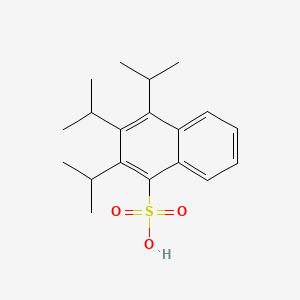
Triisopropylnaphthalene sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triisopropylnaphthalene sulfonic acid is an organic compound belonging to the class of sulfonic acids. It is characterized by the presence of three isopropyl groups attached to a naphthalene ring, which is further functionalized with a sulfonic acid group. This compound is known for its strong acidic properties and is widely used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Triisopropylnaphthalene sulfonic acid can be synthesized through the sulfonation of triisopropylnaphthalene. The sulfonation process typically involves the reaction of triisopropylnaphthalene with sulfur trioxide or oleum under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous sulfonation of triisopropylnaphthalene using sulfur trioxide in a sulfonation reactor. The reaction mixture is then neutralized with a suitable base, such as sodium hydroxide, to obtain the sodium salt of the sulfonic acid. The final product is purified through crystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions: Triisopropylnaphthalene sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Formation of sulfonate esters.
Reduction: Formation of sulfonamides.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Triisopropylnaphthalene sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including Friedel-Crafts alkylation and acylation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of triisopropylnaphthalene sulfonic acid is primarily based on its strong acidic properties. The sulfonic acid group can donate protons, making it an effective catalyst in acid-catalyzed reactions. Additionally, the compound can interact with various molecular targets, such as enzymes and proteins, through hydrogen bonding and electrostatic interactions. These interactions can lead to the denaturation of proteins and the inhibition of enzymatic activity, which is particularly useful in biological applications .
相似化合物的比较
- Diisopropylnaphthalene sulfonic acid
- Methanesulfonic acid
- p-Toluenesulfonic acid
Comparison: Triisopropylnaphthalene sulfonic acid is unique due to the presence of three isopropyl groups, which enhance its hydrophobicity and increase its solubility in organic solvents. This makes it more effective as a surfactant and emulsifier compared to diisopropylnaphthalene sulfonic acid. Additionally, its strong acidic properties make it a more potent catalyst than methanesulfonic acid and p-toluenesulfonic acid .
属性
CAS 编号 |
1135682-69-7 |
|---|---|
分子式 |
C19H26O3S |
分子量 |
334.5 g/mol |
IUPAC 名称 |
2,3,4-tri(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C19H26O3S/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4/h7-13H,1-6H3,(H,20,21,22) |
InChI 键 |
RSZXXBTXZJGELH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)
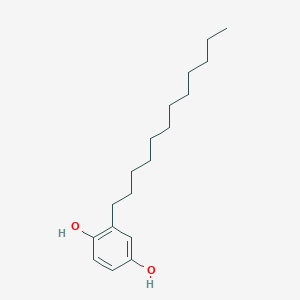
![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)
![1,4-Bis[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14154496.png)

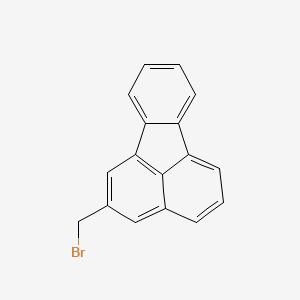
![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
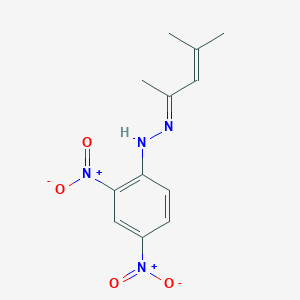


![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)


